4-Fluoro-2-hydroxy-azobenzene
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Overview
Description
4-Fluoro-2-hydroxy-azobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two phenyl rings. This particular compound is distinguished by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 2-position on one of the phenyl rings. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various applications such as dyes, molecular switches, and sensors .
Preparation Methods
The synthesis of 4-Fluoro-2-hydroxy-azobenzene can be achieved through several methods:
Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
4-Fluoro-2-hydroxy-azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxybenzenes or nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or anilines.
Substitution: The hydroxyl and fluoro groups can participate in nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield azoxybenzenes, while reduction with sodium dithionite can produce hydrazo compounds .
Scientific Research Applications
4-Fluoro-2-hydroxy-azobenzene has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-Fluoro-2-hydroxy-azobenzene is its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound transitions from the trans-isomer to the cis-isomer. This change in configuration alters the compound’s electronic distribution and affinity for other molecules . The cis-isomer can revert to the trans-isomer upon exposure to visible light or heat . This reversible process is harnessed in various applications, such as molecular switches and sensors .
Comparison with Similar Compounds
4-Fluoro-2-hydroxy-azobenzene can be compared with other azobenzene derivatives:
Azobenzene: The parent compound without any substituents.
4-Methoxyazobenzene: Substituted with a methoxy group at the 4-position, this compound has different electronic properties and absorption characteristics compared to this compound.
4-Hydroxyazobenzene: Similar to this compound but without the fluorine atom.
The uniqueness of this compound lies in the combined presence of the fluoro and hydroxyl groups, which influence its electronic properties and reactivity, making it suitable for specific applications where these effects are desirable .
Properties
IUPAC Name |
4-fluoro-2-phenyldiazenylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZBTHVHZZPEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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